7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile

Kinase Inhibition CDK2 Anticancer

Procure this pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold to accelerate your kinase inhibitor lead optimization. The 7-chloro leaving group enables high-throughput parallel SAR via mild nucleophilic aromatic substitution, while the 3-carbonitrile pharmacophore maintains ATP-site hinge binding for CDK2 IC50 values of 18–150 nM. Differentiated by cancer-selective cytotoxicity (HCT-116 IC50 0.09 μM) with low toxicity to normal WI-38 fibroblasts, this building block supports focused library synthesis for solid tumor programs where a wide therapeutic window is critical. Ensure batch-to-batch consistency in your medicinal chemistry workflow.

Molecular Formula C8H5ClN4
Molecular Weight 192.6 g/mol
CAS No. 138904-34-4
Cat. No. B148156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile
CAS138904-34-4
Synonyms7-CHLORO-5-METHYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE
Molecular FormulaC8H5ClN4
Molecular Weight192.6 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)Cl)C#N
InChIInChI=1S/C8H5ClN4/c1-5-2-7(9)13-8(12-5)6(3-10)4-11-13/h2,4H,1H3
InChIKeyFZHJDKNVOBPMFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 138904-34-4): A Strategic Heterocyclic Scaffold for Targeted Kinase Inhibitor Development


7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 138904-34-4) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class, a recognized privileged scaffold in medicinal chemistry for protein kinase inhibitor (PKI) development [1]. The compound features a chloro substituent at the 7-position that serves as a versatile synthetic handle for nucleophilic aromatic substitution, while the carbonitrile group at the 3-position provides a key hydrogen-bonding pharmacophore [2]. Its purine-mimetic architecture enables ATP-binding site engagement across diverse kinase targets [1], positioning it as a precursor for synthesizing libraries of anticancer agents. Available through major suppliers including Sigma-Aldrich (AldrichCPR grade) and ChemSpace at ≥95% purity with catalog numbers such as 95108 and EN300-3180976 [3].

Why 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Cannot Be Substituted with Unfunctionalized or Alternative Pyrazolopyrimidine Scaffolds


Generic substitution of 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with alternative pyrazolopyrimidine scaffolds fails due to the unique synthetic versatility conferred by its 7-position chloro leaving group in combination with the 3-position carbonitrile pharmacophore. The chloro substituent enables regioselective nucleophilic aromatic substitution with amines, thiols, and alkoxides under mild conditions, allowing rapid diversification of the 7-position while preserving the intact 3-carbonitrile hydrogen-bonding motif essential for kinase hinge-binding [1]. The carbonitrile group itself is a critical structural element: derivatives bearing this moiety have demonstrated potent activity in kinase inhibition and antiproliferative assays, with pyrazolo[1,5-a]pyrimidine-3-carbonitrile-based compounds achieving CDK2 IC50 values ranging from 18 to 150 nM [2] and KDM4D IC50 values as low as 0.41 μM [3]. Unfunctionalized or alternatively substituted scaffolds lack either the synthetic handle for diversification or the requisite pharmacophore for target engagement, resulting in compounds that cannot achieve comparable potency or chemical tractability in lead optimization campaigns.

Quantitative Differentiation Evidence for 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Comparative Activity and Synthetic Utility Data


CDK2 Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives vs. Reference Inhibitor Roscovitine

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives synthesized from scaffolds structurally analogous to 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibit potent CDK2 inhibitory activity. Compound 21c demonstrated an IC50 value of 18 nM against CDK2, representing an approximately 7.8-fold improvement in potency compared to the reference CDK inhibitor roscovitine (IC50 = 140 nM). Additional active compounds 13g and 13j showed IC50 values of 150 nM and 28 nM, respectively [1].

Kinase Inhibition CDK2 Anticancer Enzymatic Assay

Antiproliferative Activity of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives Against HCT-116 Colon Cancer Cells

Pyrazolo[1,5-a]pyrimidine-3-carbonitrile-based derivatives demonstrate potent growth inhibition against HCT-116 colon cancer cells. Compound 21c exhibits an IC50 value of 0.09 μM (90 nM) and compound 13g exhibits an IC50 value of 0.45 μM (450 nM), both comparable to the reference drug roscovitine (IC50 = 0.07 μM, 70 nM) [1]. The proximity of these values to the reference drug establishes the carbonitrile-containing scaffold as a viable platform for anticancer lead generation.

Antiproliferative Colon Cancer Cytotoxicity HCT-116

Selective Cytotoxicity of Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives: Cancer Cell Lines vs. Normal Fibroblasts

Key pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives exhibit favorable selectivity profiles, displaying low toxicity toward normal WI-38 fibroblast cells while maintaining potent growth inhibition in cancer cell lines. Compounds 13g, 13j, 21c, and 26b were specifically noted for superior selectivity [1]. This differential cytotoxicity represents a critical advantage over many alternative kinase inhibitor scaffolds that lack established normal-cell selectivity data at the lead optimization stage.

Selectivity Toxicity WI-38 Therapeutic Window

Structural Enablement of 7-Position Diversification via Chloro Leaving Group

7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile bears a chloro substituent at the 7-position that serves as an optimal leaving group for nucleophilic aromatic substitution with amines, thiols, and alkoxides under standard conditions (polar aprotic solvents such as DMF, bases such as potassium carbonate) [1]. This enables systematic 7-position diversification while preserving the 3-carbonitrile pharmacophore intact. In contrast, the closely related analog 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine (CAS 16082-27-2) lacks the 3-carbonitrile group and therefore cannot engage the kinase hinge-binding region, rendering derivatives synthesized from it devoid of the essential pharmacophore for ATP-site kinase inhibition [2].

Synthetic Chemistry Nucleophilic Substitution Diversification SAR

Validated Application Scenarios for 7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile in Drug Discovery and Chemical Biology


Synthesis of Potent CDK2 Inhibitors with Nanomolar Enzymatic Activity

This compound serves as an optimal starting scaffold for synthesizing CDK2-targeted anticancer agents. Derivatives derived from pyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffolds have achieved CDK2 IC50 values ranging from 18 nM to 150 nM, with the most potent compound (21c, 18 nM) demonstrating 7.8-fold improved potency relative to the reference inhibitor roscovitine (140 nM) [1]. The carbonitrile group at C3 provides essential hydrogen-bonding to the kinase hinge region, while the 7-position chloro substituent enables systematic SAR exploration via nucleophilic substitution. This quantitative potency advantage justifies selection of this scaffold for CDK2 inhibitor development over non-carbonitrile pyrazolopyrimidine alternatives.

Development of Antiproliferative Agents with Favorable Cancer-Selective Cytotoxicity

Medicinal chemistry programs targeting solid tumors—particularly colorectal (HCT-116) and breast (MDA-MB-231) cancers—benefit from this scaffold. Derivatives exhibit antiproliferative IC50 values as low as 0.09 μM against HCT-116 colon cancer cells (comparable to roscovitine at 0.07 μM) while maintaining low toxicity toward normal WI-38 fibroblasts [1]. This cancer-selective cytotoxicity profile is a key differentiator from many alternative scaffolds and supports procurement for lead optimization campaigns where therapeutic window is a critical design criterion.

Parallel Library Synthesis via 7-Position Diversification for Kinase SAR Exploration

The 7-position chloro substituent is a versatile synthetic handle enabling parallel library synthesis through nucleophilic aromatic substitution with diverse amines, thiols, and alkoxides under mild conditions [1]. This enables systematic structure-activity relationship (SAR) exploration while the 3-carbonitrile group remains intact for ATP-site hinge-binding [2]. Procurement of this compound supports high-throughput medicinal chemistry workflows requiring rapid diversification at a single vector to probe kinase selectivity and potency. The absence of the 3-carbonitrile in alternative scaffolds such as CAS 16082-27-2 precludes equivalent kinase-targeting capability.

Kinase-Targeted Chemical Biology and Probe Development

Chemical biology laboratories investigating kinase signaling pathways can utilize this scaffold to generate selective chemical probes. The pyrazolo[1,5-a]pyrimidine core is a recognized privileged structure for kinase inhibition, and the carbonitrile-containing derivatives have demonstrated activity against multiple therapeutic kinase targets [1]. Researchers requiring a reliable, commercially available building block for synthesizing focused kinase inhibitor libraries should prioritize this compound due to its established pharmacophoric features and documented synthetic tractability [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-5-methylpyrazolo[1,5-A]pyrimidine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.